molecular formula C10H11NO B3049181 6-methoxy-1-methyl-1H-indole CAS No. 1968-17-8

6-methoxy-1-methyl-1H-indole

Cat. No.: B3049181
CAS No.: 1968-17-8
M. Wt: 161.2 g/mol
InChI Key: VTJXLVGZNOINAD-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Life Sciences

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. sci-hub.sebohrium.com This heterocyclic system is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological receptors with high affinity, making it a frequent component in the design of new therapeutic agents. sci-hub.se Its prevalence is notable in numerous natural products and synthetic molecules that exhibit significant biological activity. bohrium.comresearchgate.net

The versatility of the indole scaffold is demonstrated by its presence in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite. mdpi.com Many indole-containing natural products have been developed into important medicines. For instance, the indole alkaloids vinblastine (B1199706) and vincristine (B1662923) are crucial anticancer agents that work by inhibiting tubulin polymerization, a key process in cell division. mdpi.com Similarly, reserpine, an indole alkaloid from the Rauwolfia plant, has been used as an antihypertensive and antipsychotic agent. mdpi.com

In modern drug discovery, indole derivatives are continuously explored for a wide array of pharmacological effects. mdpi.comnih.gov Researchers have successfully developed indole-based compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. mdpi.comnih.govrsc.org The ability of the indole ring to be readily substituted allows for the fine-tuning of its chemical and biological properties, enabling medicinal chemists to design targeted therapies for a multitude of diseases. sci-hub.se This structural adaptability has made the indole framework a central focus in the development of novel drugs to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. mdpi.comnih.gov

Overview of 6-Methoxy-1-methyl-1H-indole and its Structural Class

This compound belongs to the indole family of heterocyclic organic compounds. nih.gov Its core structure is the characteristic indole bicyclic system. Specifically, it is a derivative that has been modified at two positions: a methoxy (B1213986) group (-OCH₃) is attached at the 6-position of the benzene ring, and a methyl group (-CH₃) is attached to the nitrogen atom (position 1) of the pyrrole ring. nih.gov These substitutions classify it as a methoxy-activated N-methylated indole derivative.

The presence of the electron-donating methoxy group on the benzene portion of the indole ring can influence the molecule's electronic properties and reactivity, often enhancing its reactivity in certain chemical reactions. chim.it The methyl group on the nitrogen atom removes the N-H proton, which can affect its hydrogen bonding capabilities and metabolic stability compared to its unsubstituted counterpart, 6-methoxy-1H-indole. chim.itnist.gov

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. cymitquimica.com Its structural features are of interest to researchers studying how specific substitutions on the indole scaffold impact biological activity. cymitquimica.com While research on this compound itself is specific, it is part of the broader investigation into methoxyindoles and their potential applications in various scientific fields. chim.it

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 6-methoxy-1-methylindole nih.gov
Molecular Formula C₁₀H₁₁NO nih.gov
Molecular Weight 161.20 g/mol nih.gov
CAS Number 1968-17-8 nih.gov
SMILES CN1C=CC2=C1C=C(C=C2)OC nih.gov

| InChI Key | VTJXLVGZNOINAD-UHFFFAOYSA-N | nih.gov |

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound within the context of academic research. The scope is intentionally specific, concentrating solely on the scientific aspects of the compound as defined by the structured outline.

The primary focus is to detail the significance of its core indole structure in the broader fields of medicinal chemistry and life sciences. It will then provide a specific overview of this compound, detailing its structural classification and fundamental chemical properties. The content adheres strictly to these topics, presenting detailed research findings and established scientific knowledge.

Excluded from this article are any discussions related to dosage, administration, safety profiles, or adverse effects, as the focus is purely on the chemical and academic research aspects of the compound. The information is compiled from diverse, professional sources to ensure an authoritative and scientifically accurate presentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXLVGZNOINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406472
Record name 6-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1968-17-8
Record name 6-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Methoxy-1-methyl-1H-indole

A variety of synthetic routes have been developed for the construction of the this compound scaffold. chim.it These established pathways are crucial for accessing this and other structurally related methoxy-activated indoles.

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of indole derivatives, including those with methoxy (B1213986) substitutions. chim.itbhu.ac.in This method involves the acid-catalyzed cyclization of arylhydrazones. bhu.ac.in For the synthesis of methoxy-activated indoles, a methoxy-substituted phenylhydrazine (B124118) is typically condensed with an aldehyde or ketone.

Specifically, the synthesis of this compound can be achieved by reacting the hydrochloride salt of 4-methoxyphenylhydrazine with a suitable carbonyl compound. google.com The reaction of ethyl pyruvate (B1213749) with 2-methoxyphenylhydrazone using hydrochloric acid in ethanol (B145695) has been shown to yield ethyl 7-methoxyindole-2-carboxylate, demonstrating the utility of the Fischer indole synthesis for methoxy-substituted indoles. nih.gov In some cases, the reaction can be carried out in a one-pot manner, simplifying the process. sioc-journal.cn For instance, the Fischer indolization of substituted phenylhydrazine hydrochlorides with ketoacids or esters is a key step in a multi-step sequence for synthesizing various indole derivatives. nih.gov

ReactantsCatalyst/SolventProductReference
4-Methoxyphenylhydrazine hydrochloride, 1,3-CyclohexanedioneAcetic Acid3-[2-(4-methoxyphenyl)hydrazono]cyclohex-1-enol google.com
Ethyl pyruvate, 2-MethoxyphenylhydrazoneHCl/EthanolEthyl 7-methoxyindole-2-carboxylate nih.gov
Substituted phenylhydrazine hydrochlorides, Ketoacids/estersGlacial acetic acidN1-acylated indole alkanoates nih.gov

The Bischler-Möhlau and Hemetsberger indole syntheses are also prominent methods for constructing the indole core. chim.it The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.org While historically plagued by harsh conditions and low yields, modern variations, including microwave-assisted protocols, have improved its utility. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of 2-arylindoles and various polycyclic indoles. researchgate.net

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, proceeds through the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method is particularly useful for preparing indole-2-carboxylates and has been employed in the synthesis of various substituted indoles. researchgate.netacs.org The synthesis starts with the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis of the resulting azidocinnamate to induce cyclization. acs.org

Synthesis NameGeneral ReactantsKey FeaturesReferences
Bischler-Möhlauα-bromo-acetophenone, Aniline derivativeForms 2-aryl-indoles; harsh conditions in classical method, improved by microwave assistance. wikipedia.orgresearchgate.net
HemetsbergerAryl aldehyde, α-azidoacetateThermal decomposition of an azido (B1232118) ester; yields are typically good. wikipedia.orgresearchgate.netacs.org

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indoles. These methods often proceed under milder conditions compared to classical approaches. One such strategy involves the intramolecular C–N cross-coupling of an appropriate precursor. An efficient one-pot cascade to indoles has been demonstrated using a copper catalyst in renewable solvents like 2-MeTHF and EtOAc, which avoids the need for dipolar aprotic solvents. acs.org

Another approach involves a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. rsc.org This one-pot synthesis starts from arylboronic acids and ester (Z)-3-aminoacrylates to produce diverse indole-3-carboxylic esters. rsc.org Furthermore, a novel route to synthesize 1-methyl-1H-indole-3-carboxylates utilizes Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide through a cross-dehydrogenative coupling of N,N-dimethylaniline with bromoacetates. sorbonne-universite.fr Copper-catalyzed oxidative benzylic C-H cyclization via an iminyl radical has also been reported for the synthesis of N-H indoles from toluene (B28343) and nitrile derivatives. d-nb.info

ReactantsCatalyst SystemKey TransformationReference
BromobenzaldehydesCopper catalystOne-pot cascade to indoles acs.org
Arylboronic acids, Ester (Z)-3-aminoacrylatesCu(OAc)2/tri-tert-butylphosphine tetrafluoroborateSequential Chan–Lam N-arylation and CDC rsc.org
N,N-dimethylaniline, BromoacetatesCu(OAc)2·H2O, TBHPCross-dehydrogenative coupling sorbonne-universite.fr
Toluene derivatives, Nitrile derivativesCuSO4Oxidative benzylic C-H cyclization d-nb.info

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netresearchgate.net This technology employs dielectric volumetric heating for rapid and uniform temperature increase. researchgate.netresearchgate.net

In the context of indole synthesis, microwave irradiation has been successfully applied to the Bischler indole synthesis, providing a milder alternative to traditional harsh conditions. researchgate.net A one-pot, three-component coupling reaction for the synthesis of polysubstituted indoles has been developed using microwave assistance under Sonogashira coupling conditions. nih.gov This method involves the reaction of a 2-iodoaniline (B362364) with a terminal alkyne, followed by the addition of an aryl iodide. nih.gov Furthermore, an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes CuI-catalyzed intramolecular N-arylation under microwave irradiation, achieving high yields in short reaction times. beilstein-journals.org The synthesis of various bioactive six-membered heterocycles and their fused analogues has also been facilitated by microwave assistance. mdpi.com

Reaction TypeKey Features of Microwave AssistanceReference
Bischler Indole SynthesisMilder reaction conditions compared to conventional heating. researchgate.net
One-pot, three-component couplingRapid synthesis of polysubstituted indoles. nih.gov
Intramolecular N-arylationHigh yields and short reaction times for tetracyclic products. beilstein-journals.org

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For indole-related structures, a catalyst- and solvent-free microwave-assisted method has been described for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones. scirp.org This approach offers simplicity and significantly shorter reaction times. scirp.org Another catalyst-free method involves the condensation of carboxymethyl cyclohexadienones and amines to produce 6-hydroxy indoles. acs.org A fast and catalyst-free protocol has also been developed for the formation of C=N double bonds with high functional group tolerance, which can be relevant for the synthesis of precursors to indole systems. royalsocietypublishing.org

The reductive cyclization of nitrobenzene (B124822) derivatives provides another important route to indoles. rsc.org This method often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. For example, the synthesis of indoles from o-nitrotoluenes can be achieved through a Reissert-type synthesis, which involves condensation with diethyl oxalate, reduction of the nitro group, cyclization, and decarboxylation. rsc.org

Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate is another modern approach. mdpi.com This method has been used to synthesize various substituted indoles. mdpi.com Additionally, a one-pot tandem reaction of 1-halo-2-nitrobenzene and terminal alkynes through a Sonogashira-type coupling followed by reductive cyclization can produce 2-substituted indoles. researchgate.net A base-mediated reductive cyclization of a ketone tethered to a nitrobenzene moiety has also been developed. acs.org

Precursor TypeKey Reagents/CatalystProduct TypeReference
o-NitrotoluenesDiethyl oxalate, Zinc/Acetic acidIndole carboxylic acid derivatives rsc.org
β-NitrostyrenesPalladium/1,10-phenanthroline, Phenyl formateSubstituted indoles mdpi.com
1-Halo-2-nitrobenzene, Terminal alkynesdppf-ligated Pd dithiolate complex, Zn2-Substituted indoles researchgate.net
Ketone tethered to nitrobenzeneBaseHexahydro-2,6-methano-1-benzazocine ring system acs.org

Catalyst-Free Synthesis Protocols

Functionalization and Derivatization Strategies of the Indole Core

The reactivity of the this compound core is dictated by the electronic properties of the indole nucleus, enhanced by its specific substitution pattern. The N1-methyl and C6-methoxy groups, both being electron-donating, significantly influence the molecule's chemical behavior and the strategies for its further modification.

Modifications at the N1 Position

The N1 position of this compound is occupied by a methyl group. Unlike unsubstituted (N-H) indoles, which can be readily N-alkylated, N-arylated, or protected with various groups, the N1-methyl group is generally stable and not a site for further synthetic modification under typical conditions.

The primary role of the N1-methyl group is to influence the electronic nature and reactivity of the indole ring. By replacing the acidic proton of an N-H indole, the methyl group provides several key features:

It increases the electron density of the indole system, further activating it for electrophilic substitution reactions.

It prevents the formation of indolyl anions (indolides) under basic conditions.

It blocks the possibility of using the N1 position to attach a directing group, a common strategy to achieve regioselective C-H functionalization at the C2 or C7 positions.

It prevents dimerization, which can occur with N-H indoles under strongly acidic conditions. nih.gov

While direct modification of the N1-methyl group is uncommon, the choice of an N1-substituent is a critical step in the initial design and synthesis of indole derivatives, as it fundamentally sets the stage for subsequent functionalization strategies. For instance, replacing the methyl group with a benzyl (B1604629) group is a known strategy to occupy hydrophobic pockets in biological targets. nih.gov

Substitutions at the C2, C3, and C6 Positions

The functionalization of the carbon framework of this compound is a key strategy for creating diverse derivatives. The inherent electronic properties of the indole ring direct substitutions preferentially to the C3 position, but reactions can be guided to other positions such as C2 and C6.

C3 Position: The C3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic substitution. The electron-donating effects of both the pyrrole (B145914) nitrogen and the N1-methyl group strongly favor electrophilic attack at this site. Common C3 functionalization reactions include:

Vilsmeier-Haack Reaction: This reaction, typically using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C3 position. This method is highly regioselective for electron-rich indoles.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position and is also highly regioselective for the C3 position in 5-hydroxyindoles.

Friedel-Crafts Acylation: The introduction of an acyl group at C3 can be achieved using acyl chlorides or anhydrides with a Lewis acid catalyst.

Hydroarylation: Under acidic conditions, the indole can act as a nucleophile, with the C3 position adding to an electrophilic partner. nih.gov

C2 Position: Direct electrophilic substitution at the C2 position is generally disfavored unless the C3 position is blocked by a substituent. chim.it However, C2 functionalization can be achieved through alternative strategies:

Lithiation: Treatment of an N-protected indole with a strong base like n-butyllithium can lead to deprotonation at the C2 position, creating a nucleophilic C2-lithio species. This intermediate can then be trapped with various electrophiles to install a substituent at C2.

Directed Metalation: While the N1-methyl group prevents the use of many N-directing groups, other directing groups installed elsewhere on the molecule could potentially guide metalation to the C2 position.

C6 Position: The C6 position is part of the benzene (B151609) ring and is substituted with a methoxy group. Functionalization here can involve either reaction at the methoxy group itself or at the carbon atom.

Ether Cleavage: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 6-hydroxyindole. This hydroxyl group can then be used for further reactions, such as esterification or conversion to a triflate for cross-coupling reactions. acs.org

Electrophilic Aromatic Substitution: The 6-methoxy group is an ortho-, para-director, activating the C5 and C7 positions for electrophilic attack. However, direct electrophilic substitution at C6 is difficult due to the presence of the methoxy group.

C-H Functionalization: Modern palladium-catalyzed C-H activation methods have enabled the direct functionalization of the benzene ring of indoles. By using appropriate directing groups and reaction conditions, it is possible to achieve olefination at the C6 position. nih.gov

Exploration of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is a fundamental strategy to modulate the chemical reactivity and properties of the this compound core.

Electron-Donating Groups (EDGs): The parent compound, this compound, already contains two EDGs: the N1-methyl group and the C6-methoxy group.

Effect on Reactivity: EDGs increase the electron density of the indole ring system, enhancing its nucleophilicity. This makes the molecule more susceptible to electrophilic attack, particularly at the C3, C5, and C7 positions. chim.itresearchgate.net For example, the methoxy group at C6 significantly enhances the reactivity of the benzene portion of the indole compared to an unsubstituted indole. chim.it

Directing Effects: The N1-methyl group enhances the inherent tendency for C3 substitution. The C6-methoxy group directs electrophilic substitution on the benzene ring to the C5 and C7 positions (ortho and para positions, respectively).

Electron-Withdrawing Groups (EWGs): Introducing EWGs such as formyl (-CHO), carboxyl (-COOH), nitro (-NO₂), or cyano (-CN) groups has a profound impact on the indole's reactivity.

Effect on Reactivity: EWGs decrease the electron density of the indole ring, making it less nucleophilic and less reactive towards electrophiles. jst.go.jp

Directing Effects: The position of the EWG is crucial. An EWG at the C3 position, for example, deactivates the pyrrole ring towards further electrophilic attack and can redirect subsequent substitutions to the electron-rich benzene ring, often at the C5 or C7 position, guided by the C6-methoxy group. Conversely, an EWG on the benzene ring (e.g., at C5) deactivates the entire nucleus but may still allow for reactions at the highly nucleophilic C3 position.

The strategic placement of these groups allows for fine-tuning of the molecule's electronic properties, which is essential for controlling subsequent chemical transformations.

Table 1: Effect of Substituents on the Reactivity of the Indole Core

Position Substituent Type Example Effect on Reactivity
N1 Electron-Donating -CH₃ Increases overall nucleophilicity; prevents N-H reactivity.
C3 Electron-Withdrawing -CHO, -CN Deactivates the pyrrole ring; directs further electrophilic attack to the benzene ring.
C5 Electron-Withdrawing -NO₂ Reduces overall nucleophilicity, but C3 may remain reactive. jst.go.jp
C6 Electron-Donating -OCH₃ Activates the benzene ring for electrophilic substitution, directing to C5 and C7. chim.it

Regioselective Synthesis and Control in Methoxy-Activated Indoles

Regioselectivity, the control over the position of a chemical reaction, is a central challenge in the chemistry of substituted indoles. In this compound, the methoxy group acts as a powerful "activating" group that, in concert with the inherent reactivity of the indole nucleus, governs the outcome of synthetic transformations. chim.it

The indole nucleus itself strongly directs electrophiles to the C3 position. nih.gov However, the C6-methoxy group exerts its own influence. As an ortho-, para-director, the 6-methoxy group enhances the electron density and nucleophilicity of the C5 and C7 positions. chim.it This creates a scenario where there is a competition between different reactive sites.

Control of Regioselectivity can be achieved through several mechanisms:

Inherent Electronic Preference: For many electrophilic reactions, the activation towards the C3 position by the pyrrole nitrogen is so strong that it overrides other directing effects, leading to highly regioselective C3-functionalization. nih.gov

Steric Hindrance: Bulky reagents may be sterically hindered from attacking a position that is electronically favored but spatially crowded.

Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically alter the regiochemical outcome. For instance, in the oxidative coupling of indoles with catechols, the use of a Lewis acid like BF₃·Et₂O can switch the position of attack from the C4 to the C5 position of the reacting partner. bohrium.com

Directing Groups: While the N1-methyl group precludes the use of N-directing groups, it is theoretically possible to install a directing group at another position (e.g., C2) to force C-H activation and functionalization at an otherwise unreactive site. This is a common strategy to overcome the innate reactivity patterns of heterocyclic systems. nih.gov

The synthesis of specific isomers of functionalized methoxyindoles often relies on a multi-step approach where the indole ring is constructed with the desired substituents already in place, rather than attempting a challenging regioselective functionalization of a pre-existing indole. The Fischer indole synthesis is a classic and versatile method for achieving this. chim.it For example, reacting 4-methoxyphenylhydrazine with an appropriate ketone can directly lead to a 6-methoxyindole (B132359) core.

Table 2: Summary of Regioselective Reactions on Methoxy-Activated Indoles

Reaction Type Reagents/Conditions Position of Functionalization Reference
Vilsmeier-Haack Formylation POCl₃, DMF C3
Intramolecular Hydroarylation Triflic Acid (TfOH) C3 nih.gov
C-H Arylation (N-phosphine oxide directed) Pd(OAc)₂, Phenylboronic acid C7 nih.gov
C-H Olefination (N-sulfonamide directed) Pd(OAc)₂, Ethyl acrylate C6 nih.gov
Oxidative Coupling PIDA, AcOH C4-adduct bohrium.com
Oxidative Coupling PIDA, BF₃·Et₂O C5-adduct bohrium.com

Biological Activity and Mechanistic Investigations Preclinical & in Vitro

Broad Spectrum Biological Activities of 6-Methoxy-1-methyl-1H-indole and Related Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, found in many natural products and synthetic drugs. ijpsr.com Its derivatives, including those with methoxy (B1213986) and methyl substitutions, are known to possess a wide array of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. ijpsr.com The unique ability of the indole nucleus to mimic protein structures allows it to bind with high affinity to multiple receptors, making it a valuable starting point for the development of new therapeutic agents. ijpsr.com

Antifungal Activity Mechanisms (e.g., against Candida albicans, Aspergillus niger)

Indole derivatives have demonstrated significant potential as antifungal agents. A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite isolated from the soil bacterium Bacillus toyonensis. nih.govmdpi.com This compound has shown promising antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus niger. nih.govmdpi.com Studies on MICA revealed its stability over a pH range of 6-7 and at temperatures up to 50°C. mdpi.com Further research led to the formulation of MICA into a nanosponge hydrogel, which exhibited enhanced antimycotic activity against C. albicans when compared to the conventional antifungal drug fluconazole. researchgate.net In vivo preclinical models showed that this formulation improved survival rates, accelerated wound repair, and inhibited inflammation. researchgate.net

Other related indole derivatives have also been investigated for their antifungal properties. Derivatives of 5-methoxy-6-methyl-1H-indole were found to be particularly effective against Candida albicans, with some demonstrating potency up to four times that of fluconazole. A series of 1-(1H-indol-3-yl) derivatives, previously identified as tyrosinase inhibitors, were tested against various Candida species and Aspergillus niger. nih.gov Specific compounds in this series showed fungicidal activity at concentrations ranging from 0.250 to 1 mg/mL. nih.gov The structure-activity relationship studies of various indole derivatives indicate that the indole ring system is crucial for their antifungal action. nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative Target Fungi Key Findings Reference(s)
6-methoxy-1H-indole-2-carboxylic acid (MICA) Candida albicans, Aspergillus niger Promising antifungal activity; enhanced when formulated as a nanosponge hydrogel. nih.govmdpi.comresearchgate.net
Derivatives of 5-Methoxy-6-methyl-1H-indole Candida albicans Some derivatives were up to four times more potent than fluconazole.
1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) Candida spp., Aspergillus niger Exhibited fungicidal activity at concentrations of 0.250–1 mg/mL. nih.gov
6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Candida albicans Demonstrated good antifungal activity. nih.gov

Antitumoral and Anticancer Mechanisms

The anticancer potential of methoxy-substituted indole derivatives is well-documented, with multiple studies highlighting their efficacy against various human tumor cell lines. A prominent mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

For instance, the compound (6-methoxy-1H-indole-3-yl) (3,4,5-trimethoxyphenyl) methanone (B1245722), known as BPR0L075, is a potent cytotoxic agent that inhibits tubulin polymerization by binding to the colchicine-binding site. researchgate.net Similarly, a series of indole chalcones, including (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one, act as highly potent tubulin polymerization inhibitors, with IC50 values in the nanomolar range against several cancer cell lines. nih.gov

Another derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, demonstrated significant cell growth inhibition in human breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460) cell lines, with GI50 values between 0.25 to 0.33 μM. core.ac.ukresearchgate.netresearchgate.net Further investigations into a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives found that a compound containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety had the highest antiproliferative activity, arresting the cell cycle at the G2-M phase and inducing apoptosis. tandfonline.com The presence of a hydrogen on the indole nitrogen was found to be crucial for this activity. tandfonline.com Other identified mechanisms include the inhibition of topoisomerase II by certain 3-methyl-2-phenyl-1H-indoles. nih.gov

Table 2: Antitumoral Activity of Selected Methoxy-Indole Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism of Action Reference(s)
(6-methoxy-1H-indole-3-yl) (3,4,5-trimethoxyphenyl) methanone (BPR0L075) Various human tumor cell lines Inhibits tubulin polymerization (colchicine-binding site). researchgate.net
methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate MCF-7, A375-C5, NCI-H460 Potent cell growth inhibition (GI50: 0.25-0.33 μM). core.ac.ukresearchgate.net
2-methoxycarbonyl-6-methoxy-N-1H-indole derivative (9e) HeLa, HT29, MCF-7 High antiproliferative activity; G2-M phase cell cycle arrest; apoptosis induction. tandfonline.com
3-methyl-2-phenyl-1H-indoles HeLa, A2780, MSTO-211H Topoisomerase II inhibition. nih.gov
Methyl 3-formyl-6-methoxy-2-methyl-1H-indole-1-carboxylate NCI60 human tumor cell lines Screened for inhibition of cancer cell growth. ontosight.ai

Anti-inflammatory Effects

Indole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and signaling pathways. researchgate.net A series of novel 4-indolyl-2-arylaminopyrimidine derivatives were designed as anti-inflammatory agents for acute lung injury. nih.gov Among them, 6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(pyrrolidin-1-yl)benzene-1,3-diamine showed excellent activity, significantly inhibiting the release of the pro-inflammatory cytokines IL-6 and IL-8. nih.gov The mechanism is believed to involve weakening the activation of NF-κB by dephosphorylating p65. nih.gov

Another line of research focused on derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide as inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammation process. nih.gov Certain compounds from this series demonstrated significant anti-inflammatory activity comparable to the reference drug indomethacin (B1671933) and were found to be selective inhibitors of COX-2, which could offer a better safety profile regarding gastrointestinal side effects. nih.gov The broader anti-inflammatory potential of indole derivatives is also linked to their ability to inhibit nitric oxide synthase (iNOS).

Antimicrobial and Antiviral Properties

In addition to their specific antifungal action, indole derivatives exhibit a wider range of anti-infective properties.

Antimicrobial Activity: Derivatives of 5-methoxy-6-methyl-1H-indole have displayed notable antibacterial effects against pathogenic strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones exceeding those of standard antibiotics like ampicillin. The indole scaffold is a common feature in compounds screened for antimicrobial activity against various human pathogens. nih.gov

Antiviral Activity: The indole core is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov Research has shown that certain indole derivatives can effectively inhibit HIV integrase, a critical enzyme for viral replication. For example, structural modifications on the indole-2-carboxylic acid core have led to derivatives with potent inhibitory effects against HIV integrase, with some achieving IC50 values as low as 0.13 μM. Other indole derivatives have shown significant activity against a range of viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), and Respiratory syncytial virus (RSV). researchgate.net

Other Noteworthy Biological Profiles (e.g., Anti-Trypanosoma cruzi)

The biological activities of indole derivatives extend to fighting parasitic diseases. Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health problem, and new treatments are urgently needed. nih.govfrontiersin.orgmdpi.com Phenotypic screening against T. cruzi identified a series of substituted indoles as promising leads. nih.govacs.org In the optimization of these 1H-indole-2-carboxamides, it was found that small, electron-donating groups at the 5' position of the indole core were favorable. nih.gov Specifically, compounds bearing a methoxy group showed moderate to good potency against the intracellular forms of the parasite. nih.govacs.org The mechanism of action for this series was linked to the inhibition of CYP51, a crucial enzyme in the parasite. nih.gov

Molecular Target Identification and Ligand-Receptor Interactions (In Vitro)

Understanding the specific molecular targets of this compound and its analogs is key to elucidating their mechanisms of action.

Anticancer Targets: As previously mentioned, tubulin is a primary target for many anticancer indole derivatives. nih.gov These compounds, such as BPR0L075, bind to the colchicine-binding site, disrupting microtubule polymerization, which leads to mitotic arrest and apoptosis. researchgate.netnih.gov Another identified target is topoisomerase II , an enzyme essential for DNA replication. nih.gov

Anti-inflammatory Targets: The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes . nih.gov Docking studies have confirmed that these indole derivatives can bind effectively to the active site of COX-2. nih.gov Other targets in the inflammatory cascade include the inhibition of pro-inflammatory cytokines like IL-6 and IL-8 and the modulation of the NF-κB signaling pathway. nih.gov

Antiparasitic Targets: For anti-Chagas disease activity, the enzyme cruzain , the main cysteine protease of T. cruzi, has been validated as a molecular target. frontiersin.org Additionally, the enzyme CYP51 (sterol 14α-demethylase) is another key target for indole-based inhibitors. nih.gov

Other Targets: The versatility of the indole structure allows it to interact with a variety of other receptors. Studies have shown that certain indole derivatives can bind to aminergic G-protein coupled receptors (GPCRs) and the human serotonin (B10506) 5-HT3 receptor . nih.govresearchgate.net Derivatives of 5-methoxy-6-methyl-1H-indole have also been identified as inhibitors of monoamine oxidase B (MAO-B) , an enzyme involved in neurotransmitter metabolism, suggesting potential for neuroprotective applications.

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in the metabolism of bile acids, lipids, and glucose. researchgate.netnih.govmdpi.com Its activation has been identified as a promising therapeutic strategy for metabolic diseases. nih.gov In this context, derivatives of this compound have been developed and investigated as potent FXR agonists. researchgate.netnih.gov

One such derivative, LY2562175, which incorporates the this compound core, has demonstrated potent and selective agonism for FXR in in vitro assays. nih.govresearchgate.net Preclinical studies in animal models have further substantiated these findings, showing that activation of FXR by this compound leads to significant modulation of lipid profiles, including the lowering of LDL and triglycerides, and an increase in HDL. nih.govresearchgate.net The development of such potent FXR agonists from the this compound scaffold highlights its potential for the treatment of dyslipidemia and atherosclerosis. researchgate.netnih.gov

Compound Target Activity Potential Therapeutic Application
LY2562175Farnesoid X Receptor (FXR)AgonistDyslipidemia, Atherosclerosis

Kinesin Spindle Protein Inhibition

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation and function of the bipolar spindle during mitosis. nih.govnih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govresearchgate.net

While direct studies on this compound as a KSP inhibitor are not extensively detailed in the provided results, the broader class of indole-based compounds has been investigated for this activity. nih.govresearchgate.net For instance, certain indole derivatives have been shown to inhibit the ATPase activity of KSP, leading to antiproliferative effects in tumor cells. researchgate.net The general principle involves small molecule inhibitors binding to an allosteric site on KSP, which disrupts its function and triggers mitotic arrest. nih.govresearchgate.net This mechanism offers the potential for more targeted cancer therapy with a different toxicity profile compared to traditional tubulin-binding agents. nih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolic pathways. acs.orgosti.gov Activation of AMPK can lead to beneficial effects on glucose and lipid metabolism. mdpi.com

Research into indole derivatives has led to the discovery of direct AMPK activators. acs.orgosti.gov For example, the indole acid PF-06409577 has been identified as a direct activator of AMPK. acs.org The activation of AMPK involves a conformational change in the enzyme, leading to increased phosphorylation of downstream targets that control lipid, cholesterol, and protein biosynthesis. osti.gov While the provided information does not directly link this compound to AMPK activation, the successful development of other indole-based AMPK activators suggests that this scaffold could be a valuable starting point for designing new modulators of this critical metabolic regulator. mdpi.com

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a role in various physiological processes. plos.orgnih.gov Allosteric modulators of the CB1 receptor offer a novel therapeutic approach by binding to a site distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's response to endogenous cannabinoids. plos.orgacs.org

Indole-based structures have been identified as effective allosteric modulators of the CB1 receptor. researchgate.net Specifically, certain indole-2-carboxamide derivatives have been shown to act as positive allosteric modulators (PAMs) of the CB1 receptor. researchgate.net These PAMs can enhance the signaling of the CB1 receptor without directly activating it, which may offer a more nuanced and potentially safer therapeutic strategy compared to direct agonists. nih.gov While the specific activity of this compound as a CB1 allosteric modulator is not detailed, the indole scaffold is a recognized pharmacophore for this class of compounds. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

Squalene Synthase: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward cholesterol production. nih.govnih.gov Inhibition of this enzyme is a potential strategy for lowering cholesterol levels. nih.gov A study investigating phytochemicals showed that 5-(Benzyloxy)-1-methyl-1H-indole exhibited a high docking score against squalene synthase, suggesting potential inhibitory activity. researchgate.net This finding points to the potential of the methoxy-indole scaffold as a basis for developing new cholesterol-lowering agents.

Lanosterol-14α Demethylase: Lanosterol-14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov It is a well-established target for antifungal drugs. nih.gov Molecular docking studies have been used to investigate the interaction of various heterocyclic compounds, including those with indole fragments, with lanosterol-14α-demethylase. dergipark.org.tr These in silico studies help in understanding the potential binding modes and can guide the synthesis of more potent and selective inhibitors. dergipark.org.trresearchgate.net The ability of indole-containing compounds to interact with this enzyme highlights their potential in the development of new antifungal agents. dergipark.org.tr

Enzyme Function Relevance of Inhibition
Squalene SynthaseCatalyzes the first committed step in cholesterol biosynthesis. nih.govLowering cholesterol levels. nih.gov
Lanosterol-14α DemethylaseKey enzyme in ergosterol (fungi) and cholesterol (mammals) biosynthesis. nih.govAntifungal activity. nih.gov

Cellular Pathway Modulation

Inhibition of Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. researchgate.net Inhibition of ROS production is a therapeutic strategy for various conditions associated with oxidative damage. nih.gov

Indole derivatives have demonstrated antioxidant properties and the ability to inhibit ROS. nih.gov For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has been shown to counteract cisplatin-induced increases in nitric oxide and malondialdehyde (an indicator of oxidative stress) while boosting the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase. nih.gov The mechanism is thought to involve the inhibition of ROS generation, thereby protecting cells from oxidative damage. nih.gov This suggests that the methoxy-indole scaffold could be a valuable component in the design of agents that modulate ROS pathways.

Downregulation of Inflammatory Signaling Factors (e.g., NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α)

Preclinical studies have highlighted the potential of indole derivatives to modulate key inflammatory pathways. A notable example is the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), a derivative of the indole core structure. Research has shown that MMINA can significantly downregulate the expression of critical inflammatory mediators. nih.govresearchgate.net

In a rodent model of cisplatin-induced organ damage, treatment with MMINA led to a marked decrease in the gene and protein expression of several key signaling molecules involved in inflammation. nih.govresearchgate.net The compound was observed to inhibit the activation of nuclear factor-κB (NF-κB), signal transducer and activator of transcription 3 (STAT-3), interleukin-1 (IL-1), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net In whole blood, a significant decrease in the population of CD4+ cells expressing COX-2, STAT3, and TNF-α was observed following MMINA administration. nih.gov This broad-spectrum anti-inflammatory activity was noted across various tissues, including the liver, kidney, heart, and brain. nih.govresearchgate.net

Molecular docking studies have provided insights into the potential mechanisms of action, predicting hydrophobic interactions and hydrogen bonding between MMINA and pro-inflammatory proteins such as TNF-α, STAT3, COX-2, and NF-κB. nih.gov These interactions are believed to underlie the observed downregulation of these inflammatory pathways. nih.gov

Table 1: Effect of MMINA on Inflammatory Signaling Factors

Signaling FactorObserved EffectTissue/ModelReference
NF-κB Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) nih.govresearchgate.net
STAT-3 Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) nih.govresearchgate.net
IL-1 Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) researchgate.net
COX-2 Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) nih.govresearchgate.net
iNOS Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) researchgate.net
TNF-α Downregulation of gene and protein expressionLiver, Kidney, Heart, Brain (Rodent Model) nih.govresearchgate.net

Impact on Cell Proliferation and Survival Pathways (e.g., Akt Pathway)

The indole scaffold is a key feature in compounds investigated for their anticancer properties, largely due to their ability to interfere with cell proliferation and survival signaling. researchgate.net The Akt pathway, a critical regulator of these processes, is a prominent target for many indole derivatives. researchgate.net Dysregulation of the Akt pathway is a common feature in cancer, promoting cell growth, survival, and resistance to apoptosis. researchgate.net

Indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway. nih.gov For instance, derivatives of indole-3-carbinol (B1674136) have demonstrated the ability to inhibit Akt, which in turn leads to the inhibition of downstream targets like mTOR. nih.gov This disruption of the Akt signaling cascade is a key mechanism behind the anti-proliferative effects of these compounds.

Specific derivatives containing the 6-methoxy-1H-indole moiety have shown potent activity. One such derivative, containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole group, exhibited high antiproliferative activity against several human cancer cell lines, including HeLa, HT29, and MCF-7, with IC₅₀ values in the sub-micromolar range. nih.govtandfonline.com Furthermore, studies on other related indole structures have shown that they can inhibit the phosphorylation of downstream proteins in the Akt pathway, such as GSK3β, leading to reduced cell proliferation in cancer cell lines. researchgate.net The substitution pattern on the indole ring, including the presence of a methyl group at the N-1 position, has been noted to significantly enhance the antiproliferative activities of these compounds. semanticscholar.org

Table 2: Antiproliferative Activity of a 6-Methoxy-1H-indole Derivative

Cell LineCancer TypeIC₅₀ (μM)Reference
HeLa Cervical Cancer0.37 nih.govtandfonline.com
HT29 Colon Adenocarcinoma0.16 nih.govtandfonline.com
MCF-7 Breast Adenocarcinoma0.17 nih.govtandfonline.com
HL-60 Promyelocytic Leukemia18 nih.govtandfonline.com

Structure Activity Relationship Sar and Lead Optimization Studies

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of derivatives based on the 6-methoxy-1-methyl-1H-indole scaffold is highly sensitive to the nature and position of various substituents. researchgate.net Positional scanning studies have revealed that even minor structural modifications can lead to significant changes in biological efficacy.

The position of the methoxy (B1213986) group on the indole (B1671886) ring is a critical determinant of biological activity. researchgate.net For instance, in a series of 2-alkoxycarbonyl-3-anilinoindoles, a compound featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety demonstrated potent antiproliferative activity against several cancer cell lines. kuleuven.be Similarly, for certain 2-phenyl-1H-indole derivatives acting as COX-2 inhibitors, a methoxy substituent at the C-5 position resulted in the highest selectivity. researchgate.net

The introduction of different functional groups on the indole ring and associated moieties can significantly modulate the pharmacological activity. For example, studies on triazeneindole derivatives have shown that the presence of a fluorine atom at the C-6 position of the indole ring is crucial for enhancing antimicrobial activity against MRSA. mdpi.com This effect is thought to be linked to an increased binding affinity to bacterial DNA gyrase. mdpi.com In another study on indole-based HIV-1 fusion inhibitors, substitutions at the 3-position of the indole ring were explored to exploit potential hydrogen bonding interactions within the hydrophobic pocket of the target glycoprotein (B1211001) gp41. acs.org

Furthermore, research on 1H-indole-2-carboxamides as anti-trypanosomal agents indicated that small, electron-donating groups such as methyl, ethyl, cyclopropyl, or methoxy at the 5'-position of the indole core were favorable for potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens or trifluoromethyl at the same position were found to be inactive. acs.org

The table below summarizes the effect of various substituents on the biological activity of indole derivatives.

Scaffold/SeriesSubstituent and PositionEffect on Biological ActivityReference
2-alkoxycarbonyl-3-anilinoindoles6-methoxyPotent antiproliferative activity kuleuven.be
2-phenyl-1H-indoles5-methoxyHigh COX-2 selectivity researchgate.net
Triazeneindoles6-fluoroIncreased antimicrobial activity mdpi.com
1H-indole-2-carboxamides5'-methyl, ethyl, cyclopropyl, methoxyFavorable for anti-trypanosomal potency acs.org
1H-indole-2-carboxamides5'-halogen, trifluoromethylInactive acs.org

Pharmacophore Elucidation and Essential Structural Features

Elucidating the pharmacophore of this compound derivatives is essential for understanding their mechanism of action and for designing more effective analogues. A pharmacophore represents the key structural motifs and their spatial arrangement that are necessary for biological activity.

For many indole derivatives, the indole nucleus itself serves as a crucial pharmacophoric element, often involved in hydrophobic interactions with the target protein. rsc.org In the case of triazeneindole antibiotics, it has been proposed that they exhibit a hybrid mechanism of action, with both the triazene (B1217601) and indole moieties contributing to their antimicrobial effect. mdpi.com

In some series of compounds, specific functional groups have been identified as essential for activity. For example, in a series of indole-2-carboxamides, a secondary amide was found to be crucial for anti-trypanosomal activity, as reversing or methylating the sulfonamide resulted in less potent compounds. acs.org Molecular docking studies of certain indole-acrylamide derivatives targeting tubulin have revealed that a cyano group on the prop-2-en-1-on linker enhances potency by forming hydrogen bonds with amino acid residues in the colchicine-binding site. nih.gov

Pharmacophore modeling has been employed as a tool for the quantitative analysis of the antibacterial activity of certain indole derivatives. mdpi.com These computational models help in identifying the key structural features that govern the interaction between the small molecule and its biological target, thereby guiding the design of new compounds with improved activity.

Design and Synthesis of Advanced Analogues for Enhanced Potency and Selectivity

The insights gained from SAR and pharmacophore studies have fueled the design and synthesis of advanced analogues of this compound with enhanced potency and selectivity. Various synthetic strategies have been employed to create libraries of novel compounds for biological evaluation.

One common approach involves the modification of the indole core through N-alkylation or N-benzylation, followed by further functionalization. For instance, N-1 substituted indole derivatives can be prepared by condensing 1H-indole analogues with appropriate alkyl or benzyl (B1604629) halides, and these intermediates can then be used in subsequent reactions like the Buchwald-Hartwig amination to introduce further diversity. cardiff.ac.uk

The synthesis of more complex heterocyclic systems incorporating the this compound scaffold has also been explored. A series of indolyl-imidazopyridines were synthesized as tubulin polymerization inhibitors, where the indole moiety was attached at different positions to an imidazo[4,5-c]pyridine core. nih.gov This "indole-walk" study helped in identifying the optimal attachment point for improved cytotoxic potency and metabolic stability. nih.gov

De novo synthesis has been utilized to create a library of 21 triazeneindole derivatives, leading to the identification of a lead molecule with potent antimicrobial activity and a good in vitro and in vivo toxicology profile. mdpi.com Similarly, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting potent antiproliferative activities in the nanomolar range. nih.gov

The table below presents examples of advanced analogues and their biological activities.

Analogue ClassKey Structural FeaturesBiological ActivityReference
Indolyl-imidazopyridines6-indolyl attachment to imidazo[4,5-c]pyridine coreImproved cytotoxic potency and metabolic stability nih.gov
Triazeneindoles6-fluoro substitution on the indole ringPotent antimicrobial activity against MRSA mdpi.com
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamidesTriazolyl acetamide (B32628) side chainPotent tubulin polymerization inhibitors nih.gov
2-Alkoxycarbonyl-3-anilinoindolesN-1-benzyl-6-methoxy-indole moietyPotent antiproliferative activity cardiff.ac.uk

Lead Optimization Methodologies in Drug Discovery

Lead optimization is a critical phase in the drug discovery process that aims to refine the structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, metabolic stability, and oral bioavailability. Various methodologies have been applied to optimize lead compounds derived from the this compound scaffold.

Systematic optimization of a novel class of indole-based endothelin-converting enzyme (ECE) inhibitors was achieved through a combination of classical and solid-phase chemistry. nih.gov This approach allowed for the rapid synthesis and evaluation of a wide range of analogues, leading to the identification of compounds with low-nanomolar activity. nih.gov

Medicinal chemistry strategies are often employed to address specific liabilities of a lead compound. For instance, in the optimization of a series of indole-2-carboxamides, efforts were made to improve metabolic stability and solubility, although this did not ultimately lead to compounds with improved in vivo exposure and potency. acs.org An "indole-walk" study, where the point of attachment of the indole ring to a core scaffold is systematically varied, proved to be a successful strategy for improving both the antitumor efficacy and metabolic stability of a series of indolyl-imidazopyridines. nih.gov

In silico methods, including computer-aided drug design and virtual screening, are increasingly being used to accelerate the lead optimization process. mdpi.comnih.gov These computational techniques can help in prioritizing the synthesis of new analogues, predicting their binding affinity to the target, and optimizing their ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com For example, in silico studies have been used to guide the optimization of anti-SARS-CoV-2 hits and leads based on the indole scaffold. mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the potential biological targets of a compound and the nature of their interaction.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction between a ligand and a protein. While specific docking studies for 6-methoxy-1-methyl-1H-indole against a particular target are not extensively detailed in publicly available literature, studies on closely related indole (B1671886) derivatives demonstrate the utility of this approach. For instance, docking analyses of various indole compounds against fungal enzymes like squalene (B77637) synthase and lanosterol-14α demethylase have revealed binding scores ranging from -8.6 to -10.3 kcal/mol, indicating strong binding potential. jbcpm.com In one such study, the related compound 5-(Benzyloxy)-1-methyl-1H-indole showed a high docking score, suggesting favorable binding. jbcpm.com These studies underscore the capability of the indole scaffold, and by extension this compound, to exhibit significant binding affinities to various biological targets. The methoxy (B1213986) and methyl substitutions on the indole ring are expected to influence these interactions by altering the electronic and steric properties of the molecule.

Protein-Ligand Binding Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity.

QSAR models are mathematical equations that can predict the activity of new, untested compounds. researchgate.net These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (descriptors) that are most correlated with that activity. For indole derivatives, QSAR studies have been successfully applied to understand and predict various biological activities, including melatonin (B1676174) receptor binding and aromatase inhibition. sci-hub.seresearchgate.net A QSAR study on a series of 2-substituted 6-methoxy-1H-indole derivatives as melatonin receptor ligands was able to establish a relationship between the structural features at the C-2 position and the binding affinity. sci-hub.se Such models are typically built using statistical methods like multiple linear regression (MLR) and are validated to ensure their predictive power. researchgate.net The development of a robust QSAR model for a series including this compound would allow for the virtual screening of novel analogs with potentially enhanced biological activity.

The foundation of any QSAR model is the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or lipophilic (e.g., logP). For this compound, several key descriptors can be computationally derived.

Table 1: Computed Physicochemical Descriptors for this compound

Property Value Source
Molecular Formula C₁₀H₁₁NO PubChem nih.gov
Molecular Weight 161.20 g/mol PubChem nih.gov
XLogP3 2.7 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov

QSAR studies on related indole compounds have shown that properties like lipophilicity (logP) and electronic parameters significantly influence biological activity. acs.orgresearchgate.net For instance, the XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity, a property that often correlates with membrane permeability and interaction with hydrophobic binding pockets. The presence of the methoxy group contributes to its polarity and hydrogen bond accepting capability, which can be a crucial determinant in receptor binding.

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. These simulations can be used to study the stability of a ligand-protein complex, conformational changes in the ligand or protein upon binding, and the detailed energetics of the interaction.

Conformational Analysis and Ligand Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformations is crucial as the three-dimensional shape dictates its ability to interact with biological targets.

Stability of Ligand-Receptor Complexes

A key application of molecular modeling is to predict and analyze the stability of a complex formed between a ligand (the molecule of interest) and a receptor (typically a protein). This is fundamental to structure-based drug design. The stability of such a complex is often evaluated by calculating the binding free energy.

Molecular docking is the first step, where computational algorithms predict the preferred orientation of the ligand when bound to a receptor's active site. Following docking, MD simulations are run on the ligand-receptor complex to assess its stability over time. A stable complex will show minimal deviation in its structure, which can be quantified by calculating the Root Mean Square Deviation (RMSD) over the course of the simulation. For instance, studies on indole-based inhibitors targeting various proteins have successfully used MD simulations to confirm the stability of docked complexes. nih.gov

For other indole derivatives, research has shown that specific substitutions, such as a methoxy group, can significantly influence binding affinity and the stability of the resulting complex. nih.gov For example, in the design of inhibitors for BET bromodomains, the substitution pattern on the indole ring was found to be critical for achieving high binding affinity. nih.gov Similarly, the stability of zinc(II) complexes with indole-based ligands has been analyzed to understand their interaction with biological targets like DNA. nih.gov Although direct studies on this compound are scarce, these examples highlight the computational approaches that can be applied to evaluate its potential as a ligand for various receptors.

In Silico ADMET Prediction for Preclinical Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable profiles and flag those likely to fail later in development. scbdd.comsimulations-plus.com

For this compound, several key physicochemical properties that influence its ADMET profile can be calculated. These properties, often derived from its structure, are used as inputs for predictive models. Public databases like PubChem provide computed values for these fundamental descriptors. nih.gov

Table 1: Computed Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₁₀H₁₁NO PubChem nih.gov
Molecular Weight 161.20 g/mol PubChem nih.gov
XLogP3 2.7 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov
Rotatable Bond Count 1 PubChem nih.gov
Topological Polar Surface Area 12.5 Ų PubChem nih.gov

These computed properties provide initial insights. The XLogP3 value of 2.7 suggests good lipophilicity, which can correlate with good absorption and membrane permeability. The absence of hydrogen bond donors and the presence of a single acceptor are also favorable for oral bioavailability according to Lipinski's Rule of Five.

More advanced in silico models predict specific ADMET endpoints. While a comprehensive ADMET profile for this compound is not published, predictions for similar indole structures are common. nih.gov These models evaluate endpoints such as:

Absorption: Human intestinal absorption (HIA), blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding, volume of distribution.

Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Endpoints like hepatotoxicity, carcinogenicity, mutagenicity, and respiratory toxicity. simulations-plus.comnih.gov

The development of such predictive models relies on large datasets of compounds with known experimental outcomes and the application of machine learning algorithms. nih.gov

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations can provide a highly accurate picture of bond lengths, bond angles, and charge distributions within a molecule.

While specific DFT studies focused solely on this compound are not prominent in the literature, research on closely related indole derivatives demonstrates the utility of this approach. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid used DFT calculations to complement experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com The calculations helped to confirm the spatial arrangement of molecules, analyze intermolecular interactions like hydrogen bonds, and assign vibrational bands in the IR spectra. mdpi.com

Similarly, DFT has been used to study the structural and electronic properties of thiosemicarbazones derived from methoxy-substituted phenyl rings. mdpi.com These studies typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Analysis: Calculating vibrational frequencies to confirm the optimized structure is a true minimum and to simulate theoretical infrared (IR) and Raman spectra.

Electronic Property Calculation: Determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

These examples show that DFT is a powerful tool for the detailed structural and electronic characterization of indole derivatives, and the same methods could be applied to yield significant insights into the properties of this compound.

Origin, Biosynthesis, and Biotransformation

Natural Occurrence and Isolation of Methoxy-Indole Derivatives

Indole (B1671886) derivatives are widespread in nature, serving as secondary metabolites in plants, animals, and microorganisms. rsc.org These compounds, often derived from the amino acid tryptophan, exhibit a remarkable diversity of structures and biological activities. rsc.orgchim.it Methoxy-substituted indoles, in particular, are found in a variety of natural products, where the methoxy (B1213986) group enhances their reactivity and biological potential. chim.it

While direct evidence for the natural occurrence of 6-methoxy-1-methyl-1H-indole is not prominently documented, related methoxy-indole alkaloids are well-known. For instance, indole alkaloids are broadly distributed in plant families such as Apocynaceae, Loganiaceae, Nyssaceae, and Rubiaceae. rsc.org A related compound, 6-methoxyharmalan (B1215932) (6-methoxy-1-methyl-3,4-dihydro-β-carboline), has been isolated from plant species of the genus Virola. wikipedia.org This highlights the existence of biosynthetic pathways in nature capable of producing 6-methoxy-indole structures with a methyl group at the 1-position. The isolation of such compounds typically involves extraction from the natural source followed by chromatographic purification techniques to obtain the pure chemical entity.

Microbial Production and Biotransformation Pathways

Microorganisms, particularly bacteria, are prolific producers of a wide array of natural products, including various indole derivatives. mdpi.com Soil bacteria, for instance, are a rich and largely untapped source of novel bioactive compounds. mdpi.com

A notable example of microbial production of a closely related compound is the synthesis of 6-methoxy-1H-indole-2-carboxylic acid by the bacterium Bacillus toyonensis. mdpi.comnih.govresearchgate.net A specific isolate, designated OQ071612, obtained from a soil sample, was identified as a producer of this antifungal metabolite. mdpi.comnih.govresearchgate.net This discovery is significant as it represents the first documented instance of Bacillus toyonensis producing this particular methoxy-indole derivative. mdpi.comnih.govresearchgate.net The compound was found to be secreted extracellularly and was extracted from the culture broth using ethyl acetate. mdpi.com The identification of 6-methoxy-1H-indole-2-carboxylic acid was confirmed through advanced spectroscopic techniques, including 1D- and 2D-NMR and LC-PDA-MS. mdpi.com

Bacillus toyonensis is a Gram-positive, spore-forming bacterium belonging to the Bacillus cereus group. nih.gov While some strains are utilized as probiotics in animal feed, its capacity for producing bioactive secondary metabolites is an area of growing research interest. nih.gov

To enhance the yield of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis OQ071612, researchers employed a statistical optimization technique known as Response Surface Methodology (RSM). mdpi.comnih.gov RSM is a valuable tool for studying the effects of various factors on a particular process and for identifying the optimal conditions for a desired outcome, thereby reducing the number of experiments needed. mdpi.com

In this case, a face-centered central composite design was used to investigate the influence of nutritional and environmental variables on the production of the antifungal metabolite. mdpi.comnih.gov The study identified the following optimal conditions for maximizing the yield of 6-methoxy-1H-indole-2-carboxylic acid:

ParameterOptimal Value
Starch5 g/L
Peptone5 g/L
Agitation Rate150 rpm
pH6
Temperature40 °C

Under these optimized conditions, a confirmatory experiment demonstrated a significant, approximately 3.49-fold increase in the production of 6-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Bacillus toyonensis as a Producer Organism for 6-methoxy-1H-indole-2-carboxylic acid

Enzymatic Transformations and Metabolic Fates (Non-clinical)

The metabolic fate of indole derivatives is of great interest in understanding their biological activity and potential applications. In non-clinical studies, the biotransformation of these compounds is often investigated using liver microsomes, which contain a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

While specific studies on the enzymatic transformation of this compound are limited, research on a structurally related synthetic indole compound, 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075), provides valuable insights into potential metabolic pathways. In a study involving liver microsomes from mice, rats, dogs, and humans, BPR0L075 was found to undergo two primary types of metabolic reactions: hydroxylation on the indole ring and O-demethylation.

The major metabolic pathway observed across all species was O-demethylation at the 6-position, leading to the formation of 6-desmethyl-BPR0L075. This suggests that the 6-methoxy group on the indole ring is a primary target for metabolic enzymes. The study also identified that several human cytochrome P450 isozymes, including CYP1A2, 2C9, 2C19, 2D6, 2E1, and 3A4, are capable of catalyzing the metabolism of BPR0L075, with CYP1A2 and CYP2D6 being the most active. Specifically, CYP2D6 was found to predominantly form the O-demethylated metabolite.

These findings suggest that a likely non-clinical metabolic fate for this compound would involve O-demethylation at the 6-position, a reaction mediated by cytochrome P450 enzymes.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of 6-methoxy-1-methyl-1H-indole, providing unambiguous evidence of its atomic connectivity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of protons. For this compound, distinct signals are expected for the N-methyl and O-methyl groups, as well as for the five protons on the indole (B1671886) ring system. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Studies on closely related 1-substituted indoles show that substituents on the nitrogen atom significantly influence the chemical shifts of the ring's carbon atoms. journals.co.za

2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton network on the aromatic ring. mdpi.commnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal. mdpi.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different fragments of the molecule, for instance, by showing a correlation from the N-methyl protons to the C2 and C7a carbons of the indole ring, or from the methoxy (B1213986) protons to the C6 carbon, thus confirming the substituent positions. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on data from analogous indole derivatives.

Atom Type Predicted Chemical Shift (ppm) Notes
N-CH₃ ¹H 3.7 - 3.8 Singlet
O-CH₃ ¹H 3.8 - 3.9 Singlet
H-2 ¹H 6.9 - 7.1 Doublet
H-3 ¹H 6.4 - 6.6 Doublet
H-4 ¹H 7.4 - 7.6 Doublet
H-5 ¹H 6.7 - 6.8 Doublet of doublets
H-7 ¹H 6.8 - 6.9 Doublet
N-CH₃ ¹³C 32 - 34
O-CH₃ ¹³C 55 - 56
C-2 ¹³C 128 - 130
C-3 ¹³C 100 - 102
C-3a ¹³C 129 - 131
C-4 ¹³C 121 - 123
C-5 ¹³C 109 - 111
C-6 ¹³C 155 - 157
C-7 ¹³C 94 - 96

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. The compound has a molecular formula of C₁₀H₁₁NO and a monoisotopic mass of 161.084 Da. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds before they enter the mass spectrometer. For this compound, GC-MS analysis would show a molecular ion peak [M]⁺ at m/z 161. nih.gov Analysis of the isomeric compound 5-methoxy-1-methyl-1H-indole shows a characteristic fragmentation pattern that involves the loss of a methyl group (CH₃, -15 Da) to yield a fragment at m/z 146, followed by the loss of carbon monoxide (CO, -28 Da) to give a fragment at m/z 118. nih.gov A similar fragmentation pathway is expected for the 6-methoxy isomer.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is suitable for less volatile compounds and complex mixtures. Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically shows the protonated molecule [M+H]⁺ at m/z 162. bldpharm.com Tandem MS (MS/MS) experiments can be performed on this precursor ion to induce fragmentation and gain further structural information, which is particularly useful in metabolite identification. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion m/z (Expected) Fragment Description
GC-MS (EI) [M]⁺ 161 Molecular Ion
[M-CH₃]⁺ 146 Loss of a methyl radical
[M-CH₃-CO]⁺ 118 Subsequent loss of carbon monoxide

These spectroscopic methods provide information about the functional groups present in the molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum highlights the vibrational modes of the molecule's bonds. Based on the spectrum of the parent compound, 6-methoxy-1H-indole, characteristic absorption bands are expected. nist.gov Key differences for this compound would be the absence of the N-H stretching band (typically around 3400 cm⁻¹) and the presence of aliphatic C-H stretching from the two methyl groups.

UV-Visible Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule. The indole ring system constitutes a chromophore that absorbs in the UV region. Studies on related compounds show that indole derivatives typically exhibit two or three absorption bands, with maxima often found in the range of 200-300 nm. mdpi.comresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Functional Group
3000-3100 C-H Stretch Aromatic C-H
2850-3000 C-H Stretch Aliphatic (Methyl) C-H
1600-1625 C=C Stretch Aromatic Ring
1450-1500 C=C Stretch Aromatic Ring
1200-1250 C-O-C Stretch Aryl Ether (asymmetric)

Mass Spectrometry (LC-MS, GC-MS, ESI-MS)

X-ray Diffraction Analysis for Solid-State Characterization

While spectroscopic methods characterize the molecule in solution or gas phase, X-ray diffraction (XRD) provides definitive information about the arrangement of molecules in the solid state. As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, the methodologies for its characterization can be understood from studies on closely related indole derivatives. nih.govmdpi.comresearchgate.net

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid. This technique yields precise bond lengths, bond angles, and unit cell parameters (lattice constants and space group). For example, the related compound 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile was found to crystallize in the triclinic system. nih.gov

This analysis can also reveal the existence of polymorphism , where a compound can crystallize into two or more different crystal structures with distinct physical properties. A study on 5-methoxy-1H-indole-2-carboxylic acid, for instance, identified two different polymorphs. mdpi.com One form crystallized in the C2/c space group, while a new form was discovered in the P2₁/c space group, with each having a different arrangement of molecules and intermolecular hydrogen bonds. mdpi.com The potential for polymorphism in this compound would be an important consideration in its development for any application.

The crystal packing of a molecule is governed by a network of intermolecular interactions. iosrjournals.org While this compound lacks strong hydrogen bond donors like an N-H or O-H group, its solid-state structure would be stabilized by a combination of weaker interactions. acs.org Analysis of related indole crystal structures reveals the importance of:

C-H···O Interactions: Weak hydrogen bonds can form between aromatic or methyl C-H groups (donors) and the oxygen atom of the methoxy group (acceptor). These interactions are frequently observed in the crystal packing of methoxy-substituted aromatic compounds. mdpi.com

π-π Stacking Interactions: The electron-rich indole ring system can interact with the ring of an adjacent molecule through π-π stacking. These interactions are crucial for the stabilization of many aromatic crystal structures. acs.orgnih.gov

Crystal Structure Determination and Polymorphism

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of indole alkaloids and their derivatives. universiteitleiden.nl Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for their efficient separation and identification capabilities, which are supported by specific detection methods. universiteitleiden.nlresearchgate.net

HPLC stands as one of the most versatile and widely applied techniques for the analysis of indole alkaloids since the 1970s. universiteitleiden.nl It is frequently used for the quantitative estimation of this class of compounds from various sources. rjpharmacognosy.irrjpharmacognosy.ir The separation is most commonly achieved using reversed-phase (RP) columns, such as C18 or C8, with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a slightly acidic aqueous buffer. universiteitleiden.nlnih.gov

The pH of the mobile phase can significantly influence the retention of indole alkaloids. nih.gov For many indoles, capacity factors tend to increase as the buffer pH rises from 2 to 6, and then decrease. nih.gov The choice of buffer, such as phosphate (B84403) or citrate, can also affect the elution strength. nih.gov Ion-pair reagents are sometimes added to the mobile phase to improve the separation of alkaloids on reversed-phase columns. researchgate.net For detection, UV absorption is highly effective, as indole compounds possess strong and characteristic UV chromophores, making a photodiode array (DAD) detector particularly useful. universiteitleiden.nlnih.gov

While specific HPLC methods for "this compound" are not extensively detailed in the literature, methods for the closely related "6-methoxy-1H-indole" have been developed. One such method uses a Newcrom R1 reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com This highlights the adaptability of HPLC methods for this class of compounds.

Table 1: General HPLC Conditions for Indole Alkaloid Analysis

ParameterConditionSource(s)
Column µ-Bondapak C18; Reversed-Phase C8, C18, Phenyl-bonded universiteitleiden.nlnih.gov
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) nih.govtandfonline.com
pH Typically slightly acidic; optimized between pH 2-7.5 nih.gov
Detection Photodiode Array (DAD) or UV Detector universiteitleiden.nlrjpharmacognosy.irnih.gov
Flow Rate Variable, optimized for separation researchgate.net
Additives Ion-pair reagents (e.g., hexanesulphonic acid) or tailing reducers (e.g., triethylamine) universiteitleiden.nlresearchgate.net

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile indole compounds. nih.govcreative-proteomics.com The technique is essential for identifying highly volatile components from complex mixtures and plays a central role in the identification of regioisomeric indole analogs where mass spectra alone may be insufficient for differentiation. oup.comoup.com

For effective separation, indole compounds may be divided into acidic and neutral groups. capes.gov.br Neutral and sufficiently volatile indoles can often be chromatographed directly, whereas acidic indoles typically require esterification (e.g., with diazomethane) to increase their volatility. capes.gov.br Silicone-based stationary phases, such as SE-30 or SE-52, are effective for separating both neutral indoles and their esterified acidic counterparts. capes.gov.br Proper conditioning of the GC column is often necessary to prevent the degradation of more labile indole derivatives. capes.gov.br

The analysis of regioisomeric methoxy-substituted indoles demonstrates the resolving power of capillary GC. oup.com Studies on methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles show that the four regioisomers can be well resolved, eluting at distinct retention times, which is critical for their unambiguous identification. oup.com This indicates that GC would be a suitable method for separating "this compound" from other positional isomers.

Table 2: GC Parameters for Analysis of Methoxy-Indole Derivatives

ParameterConditionSource(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govoup.com
Column Type Capillary Column oup.com
Stationary Phase Silicone-based (e.g., SE-30, SE-52) capes.gov.br
Temperature Program Optimized for separation (e.g., oven at ~205°C) capes.gov.br
Injector Temperature Maintained higher than oven temperature (e.g., >255°C) capes.gov.br
Sample Preparation Direct injection for volatile compounds; Derivatization for acidic indoles capes.gov.br

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the separation and preliminary identification of indole compounds. universiteitleiden.nl It is often used to monitor reaction progress or for the initial screening of extracts. researchgate.netrsc.org The technique commonly utilizes silica (B1680970) gel plates with a fluorescent indicator (F254) as the stationary phase. akjournals.com

The separation of different indole derivatives is achieved by selecting an appropriate mobile phase. A common system for a range of indole compounds, including tryptamine (B22526) and tryptophan, is a mixture of butan-1-ol, glacial acetic acid, and water. akjournals.comcore.ac.uk After development, the separated spots can be visualized under UV light or by using specific chromogenic reagents like Salkowski or Ehrlich reagents. researchgate.net For quantitative analysis, TLC can be combined with densitometric detection, which measures the intensity of the spots at a specific wavelength (e.g., 280 nm). akjournals.com

Table 3: TLC Systems for the Analysis of Indole Compounds

ParameterConditionSource(s)
Stationary Phase Silica gel plates F254 akjournals.comcore.ac.uk
Mobile Phase System 1 Butan-1-ol–glacial acetic acid–water (12:3:5, v/v/v) core.ac.uk
Mobile Phase System 2 Isopropanol–25% NH3–water (8:1:1, v/v) akjournals.com
Detection UV light (254 nm or 260 nm); Densitometry (280 nm); Chromogenic reagents researchgate.netakjournals.comcore.ac.uk
Application Qualitative identification and quantitative analysis with a densitometer akjournals.comuj.edu.plakjournals.com

Gas Chromatography (GC)

Development of Novel Analytical Assays for Biological Evaluation

The biological evaluation of novel compounds like "this compound" and its derivatives requires a suite of analytical assays to determine their potential therapeutic effects and mechanisms of action. These assays are crucial in drug discovery for screening compounds and identifying promising leads. nih.govmdpi.com

Modern biological evaluation often begins with in vitro cytotoxicity screening against various human cancer cell lines to assess anti-proliferative activity. nih.govacs.org A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.gov Compounds that show significant activity are then subjected to further mechanistic studies.

These mechanistic assays can include:

Cell Cycle Analysis: Flow cytometry is used to determine if a compound arrests the cell cycle at a specific phase (e.g., G2/M phase), which is a hallmark of agents that interfere with microtubule dynamics. nih.gov

Enzymatic Assays: If a compound is designed to target a specific enzyme, in vitro assays are performed to measure the inhibition of that enzyme's activity. For example, novel indole derivatives have been evaluated as inhibitors of tubulin polymerization or specific kinases like Haspin. nih.govtandfonline.com

Apoptosis Assays: To confirm that a compound induces programmed cell death (apoptosis), methods such as Annexin V-FITC staining or analysis of PARP cleavage are employed. mdpi.com

Protein Expression and Localization Assays: Techniques like Western blotting can be used to measure changes in the expression levels of key proteins, such as the orphan nuclear receptor Nur77, in response to treatment with the compound. Immunofluorescence can be used to observe the translocation of these proteins within the cell, providing clues about the mechanism of action. mdpi.com

These integrated assays provide a comprehensive biological profile of a novel compound, guiding further development and optimization. nih.govacs.org

Formulation Research and Delivery Systems Preclinical

Nanosponge-Hydrogel Formulations for Enhanced Delivery of Indole (B1671886) Derivatives

There is no specific information available in the reviewed literature regarding the formulation of 6-methoxy-1-methyl-1H-indole into nanosponge-hydrogel systems. Research on similar indole derivatives, such as 6-methoxy-1H-indole-2-carboxylic acid (MICA), has utilized β-Cyclodextrins for nanosponge creation, which are then incorporated into a hydrogel. nih.gov The formulation process for MICA involved using a Box Behnken Design to optimize parameters like the percentage of polyvinyl alcohol, homogenization time and speed, and the polymer-to-linker ratio to achieve desired particle size, polydispersity index, and entrapment efficiency. nih.govresearchgate.net However, without specific experimental data for this compound, any discussion on its formulation would be purely speculative.

Permeability Studies in Preclinical Models

Specific preclinical permeability studies for this compound are not described in the available scientific literature. For the related compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), a hydrogel formulation was found to exhibit 1.5-fold greater permeability through rat skin compared to a control. nih.govresearchgate.net In other studies on different indole derivatives, passive permeability has been shown to be influenced by factors such as the pKa of the indole acid and the polar surface area. acs.org Without dedicated preclinical studies on this compound, no data on its permeability characteristics can be provided.

Future Research Directions and Therapeutic Potential Non Clinical

Exploration of Novel Target Pathways

The structural motif of 6-methoxy-1-methyl-1H-indole is a key component in compounds designed to interact with a variety of biological targets. Future research will likely continue to explore new pathways and targets where this scaffold can be optimized for therapeutic effect.

One area of interest is the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation. nih.govresearchgate.net Analogues incorporating the this compound core have been developed as potent FXR agonists. nih.govresearchgate.net Further exploration could focus on other members of the "metabolic" subfamily of nuclear receptors to identify new therapeutic opportunities for metabolic diseases.

Another promising avenue is the investigation of its role in modulating protein kinases, which are crucial in cellular signaling pathways. mdpi.com Given that indole (B1671886) derivatives have shown activity against various kinases, future studies could screen this compound analogues against a broad panel of kinases to uncover novel anticancer or anti-inflammatory targets. mdpi.com

Additionally, the potential for these compounds to interact with targets involved in neurodegenerative diseases warrants further investigation. The indole structure is present in key biomolecules like serotonin (B10506) and melatonin (B1676174), suggesting that its derivatives could be designed to modulate neurological pathways. mdpi.com

Development of Highly Selective and Potent Analogues

A significant focus of future research will be the rational design and synthesis of more selective and potent analogues of this compound. This involves modifying the core structure to enhance binding affinity for a specific target while minimizing off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, in the development of FXR agonists, modifications to the piperidinylisoxazole system attached to the this compound core led to the discovery of LY2562175, a potent and selective agonist. nih.govresearchgate.net Similar systematic modifications can be applied to optimize analogues for other targets.

The synthesis of methoxy-activated indoles is a strategic approach to diversify their chemical properties. chim.it Techniques like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to create a variety of methoxy-substituted indoles. chim.it The development of novel synthetic routes will also be instrumental in accessing a wider range of analogues for biological screening. acs.orgmdpi.com

Computational methods, such as molecular docking and dynamic simulations, can aid in the design of these analogues by predicting their binding modes and affinities to target proteins. researchgate.net This in silico approach can help prioritize the synthesis of compounds with the highest potential for desired biological activity.

Applications in Preclinical Disease Models (e.g., Dyslipidemia, Diabetic Nephropathy)

A critical step in the drug discovery process is the evaluation of novel compounds in relevant preclinical disease models. Analogues of this compound have shown promise in models of dyslipidemia and have the potential for evaluation in models of diabetic nephropathy.

Dyslipidemia

Dyslipidemia is characterized by abnormal levels of lipids in the blood and is a major risk factor for cardiovascular disease. nih.govresearchgate.net An analogue of this compound, specifically 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175), has been shown to be a potent FXR agonist that effectively lowers LDL and triglycerides while raising HDL in preclinical animal models. nih.govresearchgate.net

Future research will likely involve testing a broader range of this compound analogues in various preclinical models of dyslipidemia to identify compounds with improved efficacy and safety profiles. mdpi.com These studies will assess the impact of these compounds on plasma lipid profiles and potentially investigate their effects on atherosclerosis development.

Preclinical Model Data for a this compound Analogue in Dyslipidemia
Compound 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175)
Target Farnesoid X Receptor (FXR) Agonist
Preclinical Species LDLr-/- mice
Observed Effects Robustly lowers plasma LDL and vLDL. Lowers triglycerides and raises HDL.
Source(s) nih.govresearchgate.net

Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. acs.orgnih.govmdpi.comgubra.dk The pathogenesis of diabetic nephropathy involves multiple pathways, including inflammation and oxidative stress. mdpi.comamegroups.org While direct preclinical studies on this compound for diabetic nephropathy are not extensively reported, the known anti-inflammatory and antioxidant properties of some indole derivatives suggest potential therapeutic value. researchgate.net

Future research could explore the efficacy of this compound analogues in established rodent models of diabetic nephropathy. nih.govgubra.dk Key outcome measures in these studies would include assessments of proteinuria, glomerular filtration rate, and renal histopathology to determine if these compounds can ameliorate kidney damage. acs.org The investigation of direct activators of AMPK, a protein kinase involved in cellular energy homeostasis, has been a strategy in the pursuit of treatments for diabetic nephropathy. acs.org Given the versatility of the indole scaffold, designing analogues that target pathways implicated in diabetic nephropathy, such as AMPK activation or inflammatory signaling, is a viable research direction.

Integration of Omics Data for Mechanistic Insights

The use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the mechanisms of action of novel compounds. nih.govdtu.dknih.gov Integrating omics data into the preclinical evaluation of this compound analogues can offer deep mechanistic insights.

By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment with these compounds, researchers can identify the specific cellular pathways that are modulated. nih.gov For example, transcriptomic analysis of tissues from preclinical models treated with a this compound analogue could reveal its impact on genes involved in lipid metabolism or inflammatory responses. frontiersin.org

Q & A

Q. What are the standard synthetic routes for 6-methoxy-1-methyl-1H-indole?

The synthesis typically involves indole functionalization via alkylation and methoxylation. For example, 6-methoxyindole derivatives can be synthesized using click chemistry with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A common method includes dissolving intermediates in PEG-400/DMF mixtures, followed by catalytic coupling (e.g., with CuI) and purification via column chromatography (70:30 ethyl acetate/hexane) . Alternative routes involve acetylation or alkylation at the indole nitrogen, as seen in structurally similar compounds .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

¹H NMR, ¹³C NMR, and ¹⁹F NMR (if fluorinated analogs are present) are critical for verifying substitution patterns. For instance, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in ¹H NMR, while methyl groups at the indole nitrogen appear as singlets around δ 3.3–3.6 ppm. Multi-dimensional NMR (e.g., HSQC, HMBC) resolves ambiguities in regiochemistry .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using silica gel and ethyl acetate/hexane gradients is standard. For polar intermediates, reverse-phase HPLC or preparative TLC may be employed. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures enhances purity, as demonstrated in related indole derivatives .

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization involves adjusting catalysts (e.g., CuI for click chemistry), reaction time (e.g., 12–24 hours), and solvent polarity. PEG-400 enhances solubility in CuAAC reactions, while DMF aids in stabilizing reactive intermediates. Monitoring via TLC ensures reaction completion .

Q. What spectroscopic methods are used to assess purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while melting point analysis (e.g., mp 199–201°C for analogs) indicates crystallinity. UV-Vis and IR spectroscopy identify functional groups, such as methoxy (C-O stretch ~1250 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., Becke’s 1993 method) and gradient-corrected correlation (e.g., Lee-Yang-Parr) model electron density and frontier orbitals. These calculations predict reactivity, such as nucleophilic attack at the indole C3 position, and validate spectroscopic data .

Q. What crystallographic techniques resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, dihedral angles between indole and substituent rings (e.g., phenyl groups) are critical for understanding steric effects. Weak interactions (e.g., C–H⋯π) are mapped using ORTEP-III .

Q. How are computational and experimental data reconciled in structural studies?

Discrepancies between DFT-optimized geometries and SC-XRD data (e.g., bond length deviations >0.05 Å) are addressed by refining exchange-correlation functionals. Multi-reference methods (e.g., CASSCF) may be needed for conjugated systems with significant electron delocalization .

Q. What strategies mitigate contradictions in biological activity data for indole derivatives?

Dose-response assays and metabolite profiling (e.g., LC-MS) clarify temporal effects. For example, 6-hydroxy-5-methoxyindole degrades to active metabolites, necessitating stability studies under physiological conditions .

Q. How are structure-activity relationships (SAR) explored for this compound analogs?

Substituent variation (e.g., halogenation at C5 or C7) and pharmacophore modeling identify key interactions with targets like cannabinoid receptors. Biological assays (e.g., IC₅₀ measurements) combined with molecular docking (e.g., AutoDock Vina) reveal binding affinities .

Notes

  • Avoid citing BenchChem (as per guidelines). Reliable sources include peer-reviewed journals (e.g., J. Chem. Phys., Acta Cryst.) and validated databases (PubChem, CAS) .
  • Advanced FAQs emphasize methodological rigor (e.g., DFT functional selection, crystallographic refinement), while basic FAQs focus on reproducible lab techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.